2-[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
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Overview
Description
The compound "2-[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid" is a complex organic molecule with significant potential in various fields of scientific research. This compound integrates a dihydroisoquinoline core with an imidazolidinone moiety, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Starting materials might include 3,4-dihydroisoquinoline and suitable imidazolidinone derivatives. Key reactions often involve acylation and cyclization steps under controlled temperatures and pH conditions to achieve the desired product.
Industrial Production Methods
Industrial production may use similar synthetic routes but on a larger scale, employing batch or continuous flow reactors to optimize yield and purity. Solvent selection, catalysts, and purification techniques such as chromatography are crucial in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially affecting its isoquinoline core.
Reduction: : Reduction reactions might target the imidazolidinone moiety.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, modifying its functional groups.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Various halides or organometallic reagents under appropriate solvents and temperature conditions.
Major Products Formed
The primary products depend on the nature of the reaction:
Oxidation: : Could lead to hydroxylated derivatives.
Reduction: : May yield fully reduced isoquinoline and imidazolidinone derivatives.
Substitution: : Diverse substituted isoquinoline or imidazolidinone products, depending on the substituents used.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable intermediate in synthesizing more complex molecules, potentially serving as a precursor for pharmaceuticals.
Biology
In biological research, it may be studied for its potential interactions with enzymes or receptors, given its structural complexity.
Medicine
In medicinal chemistry, it might be explored for its therapeutic potential, possibly in targeting specific pathways or receptors involved in various diseases.
Industry
Industrial applications could include its use as a building block in the synthesis of specialized chemicals or materials with desired properties.
Mechanism of Action
The exact mechanism of action would depend on its biological or chemical context. Generally, the compound might interact with specific molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals forces, or covalent interactions, thereby modulating biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives or imidazolidinone-containing molecules. What sets this compound apart is the specific combination and arrangement of these two moieties, possibly leading to unique reactivity or biological activity.
List of Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives
Imidazolidinone-based compounds
Other acylated isoquinolines
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Properties
IUPAC Name |
2-[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c19-11(7-10-13(20)17-15(23)16-10)18-6-5-8-3-1-2-4-9(8)12(18)14(21)22/h1-4,10,12H,5-7H2,(H,21,22)(H2,16,17,20,23)/t10-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDOPVHTHOOZEQ-NUHJPDEHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)CC3C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C[C@H]3C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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